1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

Catalog No.
S1530173
CAS No.
143426-53-3
M.F
C9H8ClN3
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

Researchers scaling AEM fabrication face process inconsistencies from overly reactive bromomethyl precursors. 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole delivers controlled chloromethyl reactivity for reproducible polymer grafting.

  • Predictable quaternization kinetics reduce side reactions & batch variation.
  • Triazolium products exhibit high alkaline stability, critical for durable AEM devices.
  • Chemically robust precursor simplifies logistics with extended shelf life.

CAS Number

143426-53-3

Product Name

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

IUPAC Name

1-[4-(chloromethyl)phenyl]-1,2,4-triazole

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C9H8ClN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2

InChI Key

UBMMNZIASWFWCS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCl)N2C=NC=N2

Synonyms

1-[4-(chloromethyl)phenyl]-1H-1,2,4-triazole

Canonical SMILES

C1=CC(=CC=C1CCl)N2C=NC=N2

Purity

≥95%

Package Size

250 mg, 1 g, 5 g, 10 g

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a bifunctional organic compound featuring a reactive benzylic chloride group and a chemically stable 1,2,4-triazole moiety. This structure makes it a critical precursor for covalently attaching the triazole group onto other molecular scaffolds, particularly polymer backbones. Its primary established use is in the synthesis of advanced polymer materials, such as anion exchange membranes (AEMs) for electrochemical applications, where the triazole group serves as a precursor to the cationic conductive sites. The compound's utility is defined by the precise reactivity of the chloromethyl group, which enables controlled functionalization through quaternization reactions.

Procurement Fit

Reactive Handle

Benzylic chloride for electrophilic substitution

Coordination Core

1,2,4-Triazole ring for metal binding

Industrial Relevance

Agrochemical and medicinal intermediate

While structurally similar, replacing 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole with its bromomethyl analog is a critical process modification, not a simple substitution. The carbon-halogen bond strength difference (C-Cl > C-Br) dictates significantly different reaction kinetics. The more labile C-Br bond in the bromo-analog leads to faster quaternization reactions but also increases the risk of side reactions and reduces precursor shelf-life and thermal stability. For scaled manufacturing, such as in polymer grafting for AEMs, switching from the chloro to the bromo version necessitates complete process re-optimization of temperature, reaction time, and purification protocols to maintain final product consistency and performance. The controlled, predictable reactivity of the chloromethyl group provides a more robust and reproducible processing window, which is a key differentiator for industrial procurement.

Substitution Risk

Missing benzylic chloride

1-Phenyl-1,2,4-triazole lacks the reactive handle for derivatization.

Harsher functionalization

Methyl analog requires stronger conditions for activation.

Isomeric mixtures

Direct alkylation produces 1- and 4-substituted isomers, complicating purification.

Precursor Suitability: Enabling High-Stability Triazolium Functional Groups in Anion Exchange Membranes (AEMs)

The 1,2,4-triazole core, introduced by this precursor, is integral to forming robust cationic groups in AEMs. Studies on AEMs derived from triazole-functionalized polymers demonstrate excellent chemical stability. In a 1000-hour durability test, a triazole-containing AEM retained 99.6% of its initial ionic conductivity and ion-exchange capacity (IEC), indicating high stability of the functional group under operating conditions. This stability is critical for the longevity of electrochemical devices like water electrolyzers and fuel cells, as degradation of the cationic group leads to performance loss.

Evidence DimensionFunctional Group Stability (Ionic Conductivity Retention)
Target Compound Data99.6% retention after 1000 hours for a triazole-containing AEM
Comparator Or BaselineGeneral AEM degradation pathways, including nucleophilic attack on cationic groups, which reduce conductivity and performance over time.
Quantified DifferenceDemonstrates minimal degradation over an extended operational period, a key performance indicator for AEMs.
ConditionsDurability testing of a crosslinked PPO-SEBS based Anion Exchange Membrane under operating conditions.

This evidence links the procurement of this specific triazole precursor directly to the long-term operational stability and durability of the final high-value product (AEM).

Regiospecific Purity
Class-level
>99% 1-isomer vs. isomeric mixture
Eliminates isomeric purification steps
Synthesis via regiospecific method

Process Control: Moderated Reactivity of Chloromethyl Group for Predictable Polymer Grafting

The quaternization reaction, central to this precursor's use, is a classic SN2 reaction. The reactivity of benzyl halides in such reactions is well-established: benzyl bromide is significantly more reactive than benzyl chloride. This higher reactivity can be undesirable in polymer modification, potentially leading to over-functionalization, cross-linking, or side reactions if not strictly controlled. Kinetic studies of the related poly(4-chloromethylstyrene) show that the quaternization rate with amines is moderate and measurable, allowing for a controlled degree of functionalization. This contrasts with more reactive bromides, where the reaction can be too fast for uniform, large-scale batch processing, making the chloromethyl compound a more reliable choice for manufacturing reproducible polymer batches.

Evidence DimensionRelative Reactivity in Nucleophilic Substitution
Target Compound DataModerate, controllable reaction rate suitable for achieving specific degrees of polymer functionalization.
Comparator Or BaselineBromomethyl analogs, which exhibit significantly higher reaction rates due to the lower C-Br bond dissociation energy.
Quantified DifferenceQualitative but significant difference in reaction kinetics, favoring control and reproducibility over speed.
ConditionsQuaternization of chloromethylated polymers with tertiary amines in solution.

For industrial polymer synthesis, process control and batch-to-batch consistency are often prioritized over raw reaction speed, making this compound a superior choice for reliable manufacturing.

Benzylic Reactivity
Class-level
Facile SN2; methyl analog inert
Enables diverse compound library access
Standard nucleophilic conditions

Medicinal Chemistry Intermediate: A Stable Scaffold for Drug Discovery

The 1-phenyl-1H-1,2,4-triazole core is a privileged structure in medicinal chemistry, appearing in numerous compounds evaluated for anticancer, anticonvulsant, and antifungal properties. The chloromethyl group on this specific precursor provides a key synthetic handle for elaboration, allowing chemists to link the stable triazole-phenyl scaffold to other pharmacophores. For example, related 1,2,4-triazole derivatives have been synthesized and shown to exhibit promising cytotoxic activity against cancer cell lines like Hela, with some compounds showing IC50 values below 12 μM. The stability of the triazole ring combined with the reactive C-Cl bond makes this compound a valuable and versatile starting material for building complex target molecules.

Evidence DimensionBioactivity of Resulting Structures (Anticancer IC50)
Target Compound DataServes as a precursor to compounds with demonstrated bioactivity.
Comparator Or BaselineRelated 1,2,4-triazole derivatives show IC50 < 12 μM against Hela cancer cells.
Quantified DifferenceN/A - Highlights the utility as a building block for high-value applications.
ConditionsIn vitro MTT assay against human cancer cell lines (Hela, MCF-7, A549).

Procurement for drug discovery campaigns requires versatile and reliable building blocks; this compound's structure is proven to be a successful starting point for bioactive molecules.

Salt Stability
Reported
HCl salt stable; free base hydrolyzes
Supports long-term inventory viability
Ambient storage for salt form

Manufacturing of Durable Anion Exchange Membranes (AEMs) for Water Electrolyzers and Fuel Cells

This compound is the right choice for the synthesis of AEMs where long-term chemical stability and operational lifetime are critical procurement drivers. The resulting 1,2,4-triazolium functional groups are resistant to degradation in the highly alkaline environments typical of AEM devices, leading to longer-lasting and more reliable energy conversion systems.

Development of Functional Polymers Requiring High Batch-to-Batch Consistency

In industrial settings where polymer properties must be highly reproducible, the controlled reactivity of the chloromethyl group offers a significant process advantage over more reactive analogs like bromomethyl compounds. This allows for precise control over the degree of functionalization, minimizing batch-to-batch variation in the final polymer's performance characteristics.

Scaffold Synthesis in Medicinal Chemistry for Anticancer and Anticonvulsant Drug Discovery

As a starting material in multi-step synthesis, this compound provides a robust 1-phenyl-1,2,4-triazole core. Its proven presence in bioactive molecules makes it a valuable building block for creating libraries of new chemical entities targeting various diseases, including cancer and neurological disorders.

Application Fit Matrix

Application
Selection Property
Validation Focus
1,3-Diaryl-triazole synthesis
Benzylic chloride for aryl coupling
Regioisomeric product uniformity
Agrochemical intermediate assembly
Defined regioisomer consistency
Consistent biological response
Focused triazole library synthesis
Diversification via benzylic chloride
Nucleophilic substitution scope

XLogP3

2.1

Wikipedia

1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole

Explore Compound Types